1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
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Overview
Description
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of 1-[(2S)-pyrrolidin-2-yl]propan-1-one enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as procyclidine have been found to targetMuscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
It is suggested that similar compounds like procyclidine exert their effects byblocking central cholinergic receptors M1, M2, and M4 . This blockage can lead to a balance between cholinergic and dopaminergic activity in the basal ganglia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the propan-1-one moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its biological activities and use in drug discovery.
Pyrrolidine-2,5-diones: Exhibits diverse pharmacological properties and is used in medicinal chemistry.
Prolinol: A chiral building block used in asymmetric synthesis and catalysis.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWNXUKNHSSEU-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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